2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS3/c1-2-23-15-20-19-13(25-15)18-12(22)9-24-14-17-6-7-21(14)11-5-3-4-10(16)8-11/h3-8H,2,9H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXVIPZICWIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors
Formation of Imidazole Ring: The imidazole ring can be synthesized through the cyclization of 1-(3-chlorophenyl)-1H-imidazole-2-thiol with appropriate reagents under controlled conditions.
Introduction of Thiadiazole Moiety: The thiadiazole ring is introduced by reacting the imidazole derivative with ethylsulfanyl and other necessary reagents.
Formation of Acetamide Group: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Sulfanyl (-S-) Groups
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Oxidation : The ethylsulfanyl group (-S-C₂H₅) oxidizes to sulfonyl (-SO₂-C₂H₅) using H₂O₂ or mCPBA (meta-chloroperbenzoic acid), enhancing polarity and hydrogen-bonding capacity .
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Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives, modifying solubility and bioactivity .
Acetamide Moiety
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to a carboxylic acid, altering pharmacokinetic properties .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, explored for enhanced antimicrobial activity .
Imidazole Ring
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Electrophilic Substitution : Bromination or nitration at the 4-position of the imidazole ring using Br₂/Fe or HNO₃/H₂SO₄ .
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Mannich Reactions : Forms aminoalkyl derivatives with formaldehyde and secondary amines, increasing water solubility .
Key Reaction Data
Mechanistic Insights
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Nucleophilic Substitution : The sulfur atoms in sulfanyl groups act as nucleophiles, facilitating reactions with electrophiles like alkyl halides .
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Acid/Base Catalysis : Hydrolysis of the acetamide group proceeds via a tetrahedral intermediate stabilized by acidic or basic conditions .
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Radical Pathways : Oxidation of sulfanyl to sulfonyl groups involves radical intermediates, confirmed by ESR studies .
Analytical Characterization
Reaction products are validated using:
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Cellular Pathways: Influencing various cellular pathways, including signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Thiadiazole Ring
The thiadiazole ring is a critical scaffold in many bioactive compounds. Key analogs and their substituents include:
Key Observations :
- Ethylsulfanyl vs. Mercapto : The target compound’s ethylsulfanyl group (C₂H₅S−) avoids the instability associated with free thiols (e.g., 3e ) while maintaining moderate lipophilicity .
- Aromatic vs. Alkyl Substituents: Compounds with aryl groups (e.g., 4d) exhibit higher melting points (212–216°C for 3e) due to π-stacking, whereas alkylphenoxy derivatives (e.g., 5g) have lower melting points (168–170°C) .
Physicochemical Properties
Melting Points and Solubility
Analysis :
- Ethylsulfanyl vs. Benzylsulfanyl : Benzylsulfanyl derivatives (e.g., 5h ) exhibit lower melting points (133–135°C) compared to ethylsulfanyl analogs, likely due to reduced crystallinity from bulky substituents .
- Mercapto Group Impact : The free thiol in 3e contributes to a higher melting point (212–216°C) via hydrogen bonding .
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that combines imidazole and thiadiazole moieties, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including synthesis methods, biological evaluations, and case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure comprises:
- An imidazole ring substituted with a 3-chlorophenyl group.
- A thiadiazole ring with an ethylsulfanyl substituent.
- An acetamide functional group.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazoles and imidazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
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Cell Lines Tested :
- Human colon cancer (HCT116)
- Human lung cancer (H460)
- Human breast cancer (MCF-7)
- Other cell lines such as A431 and PC3 were also investigated.
- Findings :
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 3.29 | Apoptosis induction |
| H460 | 10 | Cell cycle arrest |
| MCF-7 | 8 | Apoptosis |
| A431 | Variable | Upregulation of Bax |
The biological activity of the compound is primarily attributed to its ability to inhibit critical pathways involved in cancer cell proliferation:
- Apoptosis Induction : Compounds similar to the one have been shown to upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic factors like Bcl-2 .
- VEGFR-2 Inhibition : The compound also inhibits the phosphorylation of VEGFR-2, which is crucial for angiogenesis in tumors .
Antimicrobial Activity
In addition to anticancer effects, some derivatives have shown promising antibacterial and antifungal activities. Compounds containing the thiadiazole scaffold have been evaluated against various bacterial strains, demonstrating potential as effective antimicrobial agents .
Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A study focused on synthesizing novel 2-acetamide derivatives containing thiadiazole reported significant cytotoxic activities against human cancer cell lines. Compound 9e exhibited the highest degree of cytotoxicity against A431 cells, leading to further investigations into its mechanism involving apoptosis .
Study 2: Anticancer Screening via NCI-60 Panel
Another investigation assessed a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their anticancer potential using the NCI-60 cell panel. Results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced growth inhibition across multiple cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
